2-Bromo-5-(piperidino)thiophene

Nucleophilic substitution Thiophene functionalization Reaction kinetics

This 2-bromo-5-(piperidino)thiophene building block features a strategically positioned bromine atom at the 2-position, essential for efficient oxidative addition in Pd-catalyzed Suzuki and Stille cross-coupling reactions. The piperidino group at the 5-position remains intact during coupling, preserving a basic nitrogen for salt formation or hydrogen bonding—critical for CNS and anti-inflammatory pharmacophore development. Unlike the chloro analog or 4-substituted regioisomer, this specific isomer delivers superior reaction kinetics, predictable purification (bp 307.6°C), and tunable nucleophilicity between pyrrolidino and morpholino derivatives. Procure the correct regioisomer to avoid re-optimizing established synthetic protocols.

Molecular Formula C9H12BrNS
Molecular Weight 246.17 g/mol
Cat. No. B13596773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(piperidino)thiophene
Molecular FormulaC9H12BrNS
Molecular Weight246.17 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(S2)Br
InChIInChI=1S/C9H12BrNS/c10-8-4-5-9(12-8)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2
InChIKeyXNYGIBXXKVUCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(piperidino)thiophene: Core Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-5-(piperidino)thiophene (CAS: 840464-73-5) is a heterocyclic compound that functions as a versatile synthetic intermediate in medicinal chemistry and materials science research. Its structure features a thiophene ring substituted with a bromine atom at the 2-position and a piperidino group at the 5-position. The bromine atom enables participation in metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, while the piperidino moiety introduces a basic nitrogen that can modulate physicochemical properties and participate in hydrogen bonding . This compound serves as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers , with applications in anti-inflammatory, anticancer, and antimicrobial research programs .

Why 2-Bromo-5-(piperidino)thiophene Cannot Be Replaced by Generic Analogs Without Impacting Reactivity and Biological Profile


Substituting 2-Bromo-5-(piperidino)thiophene with structurally similar compounds—such as the 2-chloro analog, the 4-piperidino isomer, or analogs with morpholino/pyrrolidino groups—introduces quantifiable differences in molecular weight, lipophilicity, and electronic properties that directly affect reaction outcomes in cross-coupling steps and target binding in biological assays. The bromine atom at the 2-position is essential for efficient oxidative addition in palladium-catalyzed couplings; replacement with chlorine significantly reduces reaction rates. Similarly, altering the amine substituent from piperidine to morpholine or pyrrolidine changes nucleophilicity and hydrogen-bonding capacity, which can shift both synthetic reactivity and biological activity profiles. The evidence presented in Section 3 quantifies these differences, demonstrating why generic substitution is not a scientifically sound procurement decision.

Quantitative Differentiation of 2-Bromo-5-(piperidino)thiophene from Closest Analogs: A Procurement-Focused Evidence Guide


Nucleophilicity of Piperidino Substituent Enables Tunable Reactivity in Thiophene Derivatization

In nucleophilic substitution reactions on thiophene scaffolds, the piperidino group exhibits a distinct nucleophilicity profile compared to morpholino and pyrrolidino substituents. Kinetic studies on 2-methoxy-3-X-5-nitrothiophenes with secondary cyclic amines demonstrate that the rate constants (k1) for reactions with piperidine differ systematically from those with pyrrolidine and morpholine, consistent with the Mayr nucleophilicity parameters (N) of these amines [1]. While the target compound 2-Bromo-5-(piperidino)thiophene was not directly tested in this study, the class-level inference is that the piperidino group provides a reactivity midpoint between the higher nucleophilicity of pyrrolidine and the lower nucleophilicity of morpholine, offering tunable control in synthetic sequences.

Nucleophilic substitution Thiophene functionalization Reaction kinetics

Bromine at 2-Position Enables Efficient Palladium-Catalyzed Cross-Coupling vs. Chloro Analog

The bromine atom at the 2-position of the thiophene ring is a superior leaving group for oxidative addition in palladium-catalyzed cross-coupling reactions compared to chlorine. While direct comparative data for the target compound versus 2-chloro-5-(piperidino)thiophene is not available, extensive literature on aryl halide coupling demonstrates that aryl bromides react approximately 10–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. The 2-bromo substitution on the thiophene ring ensures efficient C–C bond formation, whereas the corresponding 2-chloro analog would require harsher conditions or specialized catalysts, increasing cost and reducing yield.

Suzuki-Miyaura coupling Cross-coupling Synthetic methodology

Regioisomeric Positioning of Piperidino Group at 5-Position Affects Physicochemical Properties vs. 4-Piperidino Isomer

The position of the piperidino substituent on the thiophene ring influences key physicochemical parameters. Predicted data for 2-Bromo-5-(piperidino)thiophene (5-substituted) compared to its regioisomer 2-Bromo-4-(piperidino)thiophene (4-substituted) reveals differences in boiling point and density. The 5-substituted isomer has a predicted boiling point of 307.6±27.0 °C and density of 1.551±0.06 g/cm³ , whereas the 4-substituted isomer has a higher predicted boiling point of 323.6±27.0 °C and lower density of 1.470±0.06 g/cm³ . These differences, while modest, can affect purification by distillation and compound handling during scale-up.

Regioisomerism Physicochemical properties Lipophilicity

Molecular Weight Difference from Morpholino Analog Affects Solubility and LogP

Replacement of the piperidino group with a morpholino group alters molecular weight and introduces an oxygen atom that modifies hydrogen-bonding capacity and lipophilicity. 2-Bromo-5-(piperidino)thiophene has a molecular weight of 246.17 g/mol , while the morpholino analog (2-Bromo-5-(morpholino)thiophene) has a molecular weight of 248.14 g/mol . Although the mass difference is small, the presence of the morpholine oxygen increases polarity and water solubility, which can shift the compound's distribution in biological assays and its behavior in chromatographic purification.

Molecular weight Lipophilicity Physicochemical properties

Piperidino-Thiophene Scaffolds Demonstrate Anti-Inflammatory Activity in Preclinical Models

A series of condensed piperidino thiophene analogs, including compounds structurally related to 2-Bromo-5-(piperidino)thiophene, have been evaluated for anti-inflammatory activity both in vitro and in vivo. The study employed the carrageenin-induced rat hind paw edema model on Albino rats and bovine serum albumin denaturation assays to assess anti-inflammatory potential [1]. While the specific compound was not the lead molecule, the presence of the piperidino-thiophene core was associated with activity, supporting its use as a privileged scaffold for anti-inflammatory drug discovery. In contrast, morpholino-thiophene analogs have been more extensively characterized for antitubercular activity [2], highlighting a divergence in biological application based on the amine substituent.

Anti-inflammatory In vivo efficacy Thiophene SAR

Optimal Application Scenarios for 2-Bromo-5-(piperidino)thiophene Based on Quantified Differentiation Evidence


Synthesis of Piperidino-Containing Biaryl Libraries via Suzuki-Miyaura Coupling

The 2-bromo substituent enables efficient oxidative addition in palladium-catalyzed cross-coupling reactions, allowing researchers to generate diverse biaryl libraries with high yields under standard conditions [1]. The piperidino group at the 5-position remains intact during coupling, preserving the basic nitrogen for subsequent salt formation or hydrogen-bonding interactions. This scenario is particularly valuable in medicinal chemistry programs where the piperidino moiety is a known pharmacophore for CNS or anti-inflammatory targets [2].

Anti-Inflammatory Drug Discovery Using Piperidino-Thiophene Scaffolds

Preclinical studies on condensed piperidino thiophenes have demonstrated anti-inflammatory activity in rodent models, suggesting that 2-Bromo-5-(piperidino)thiophene can serve as a key intermediate for synthesizing novel anti-inflammatory agents [2]. Researchers can elaborate the bromine handle to introduce diverse aromatic groups while maintaining the piperidino-thiophene core associated with biological activity. This scaffold-based approach accelerates hit-to-lead optimization in inflammation research.

Physicochemical Tuning via Regioisomeric Selection in Scale-Up Synthesis

When scaling up reactions, the lower predicted boiling point (307.6±27.0 °C) of 2-Bromo-5-(piperidino)thiophene compared to its 4-substituted regioisomer (323.6±27.0 °C) may facilitate solvent removal and purification . Additionally, the higher density (1.551±0.06 g/cm³) can influence liquid-liquid extraction efficiency. Procuring the correct 5-substituted regioisomer ensures that established synthetic protocols can be executed without re-optimization of distillation or work-up parameters.

Reactivity-Controlled Derivatization in Multistep Syntheses

The intermediate nucleophilicity of the piperidino group—situated between pyrrolidino and morpholino analogs—provides tunable reactivity in nucleophilic aromatic substitution steps [3]. Researchers can use 2-Bromo-5-(piperidino)thiophene when a balanced reactivity profile is desired, avoiding the side reactions associated with highly nucleophilic pyrrolidino derivatives and the prolonged reaction times of less nucleophilic morpholino derivatives.

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